molecular formula C18H18F2N6O B2789298 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1797844-71-3

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2789298
CAS No.: 1797844-71-3
M. Wt: 372.38
InChI Key: LAOBCFBLDXSMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C18H18F2N6O and its molecular weight is 372.38. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4F2OC_{15}H_{18}N_{4}F_{2}O, with a molecular weight of approximately 306.39 g/mol. The structure features a piperidine ring, a cyanopyrazine moiety, and a difluorophenyl group, which may contribute to its biological activity.

The biological activity of This compound has been linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant activity against specific enzymes and receptors.

  • Kinase Inhibition : Compounds related to this structure have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. For example, the sulfonamide derivative of this compound has been studied for its ability to inhibit certain kinases involved in cancer progression .
  • Receptor Modulation : The presence of the piperidine and pyrazin rings suggests potential interactions with muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders . This interaction could lead to therapeutic effects in conditions such as schizophrenia or Alzheimer's disease.

In Vitro and In Vivo Studies

Research findings indicate that this compound exhibits various biological activities:

  • Antitumor Activity : Similar urea derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds like URD12 have shown efficacy against human leukemia and carcinoma cell lines .
  • Antiviral Properties : Studies have highlighted the antiviral potential of related compounds against HIV and other viruses . The structure's ability to interfere with viral replication pathways could be an area for further exploration.

Case Studies and Experimental Data

StudyTest SubstanceModelDosageDurationEffects
D’Apolito et al.Urea derivativeCKD mice10 mg/kg15 daysIncreased oxidative stress
Vedarethinam et al.1,3-BPMUHEP-G2 cells50 μM48 hoursInduced apoptosis
Wang et al.URD12K562 cells200 mg/kg3 weeksCytotoxic effects

These studies suggest that the compound's structural features may confer unique biological activities that warrant further investigation.

Properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O/c19-13-2-1-3-14(20)16(13)25-18(27)24-11-12-4-8-26(9-5-12)17-15(10-21)22-6-7-23-17/h1-3,6-7,12H,4-5,8-9,11H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOBCFBLDXSMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.